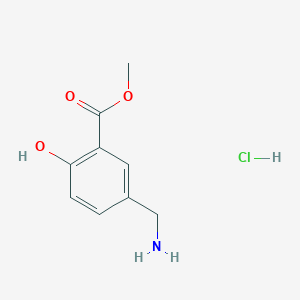

Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Representation

Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride is a hydrochloride salt derivative of methyl 5-(aminomethyl)-2-hydroxybenzoate. Its systematic IUPAC name reflects the ester functional group (methyl ester), the hydroxyl substituent at position 2, and the aminomethyl group at position 5 of the benzoic acid backbone. Key identifiers include:

The compound exists as a crystalline solid with a melting point of 200°C. Its structural features include a salicylic acid-derived backbone (positions 2-hydroxy and 5-aminomethyl), an ester group (methyl ester at position 2), and a hydrochloride counterion.

Crystallographic Analysis and Solid-State Properties

While direct crystallographic data for the hydrochloride salt are limited, insights can be derived from related salicylic acid derivatives and computational models. Key observations include:

Crystal Packing and Hydrogen Bonding

- Hydrogen Bonding : The hydroxyl group at position 2 and the aminomethyl group at position 5 are critical for intermolecular interactions. These groups likely participate in hydrogen bonding with adjacent molecules or the hydrochloride counterion.

- C–H···O Interactions : As seen in analogous methyl salicylate derivatives, weaker C–H···O interactions may stabilize the crystal lattice, particularly between the methyl ester group and hydroxyl oxygen atoms.

Solid-State Properties

| Property | Value |

|---|---|

| Melting Point | 200°C |

| Storage Conditions | 2–8°C under inert atmosphere |

| Solubility | Limited data; inferred moderate solubility in polar solvents |

The hydrochloride counterion enhances ionic character, potentially influencing solubility and crystal packing density compared to the free base form.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on structurally related compounds provide insights into the electronic properties of this compound. Key findings include:

Orbital Energies and Reactivity

- HOMO-LUMO Gap : The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies are critical for predicting reactivity. For analogous salicylic acid derivatives, HOMO-LUMO gaps typically range between 5–6 eV, indicating moderate stability.

- Electrophilic Regions : The aminomethyl group (electron-rich) and ester carbonyl (electron-deficient) are likely sites for nucleophilic and electrophilic attacks, respectively.

Eigenschaften

IUPAC Name |

methyl 5-(aminomethyl)-2-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)7-4-6(5-10)2-3-8(7)11;/h2-4,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMAXZJEOQYXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride typically involves the following key steps:

- Starting from methyl 5-formyl-2-hydroxybenzoate or methyl 5-acetyl-2-hydroxybenzoate derivatives.

- Functionalization of the 5-position substituent to introduce an aminomethyl group.

- Formation of the hydrochloride salt for enhanced stability and handling.

Esterification and Aminomethylation

While direct literature on this compound is limited, closely related compounds such as methyl 4-(aminomethyl)benzoate have been synthesized by esterifying the corresponding aminomethylbenzoic acid with methanol in the presence of hydrochloric acid. This process involves:

- Esterification of 4-(aminomethyl)benzoic acid with methanol under acidic conditions.

- Control of pH during work-up to optimize extraction and yield.

- Use of aqueous bases (e.g., potassium hydroxide or sodium hydroxide, 4–6% by weight) to adjust pH between 4 and 9 at low temperatures (−15 to +10 °C, preferably +5 to +10 °C).

- Extraction of the ester into an organic phase, often using toluene or aromatic hydrocarbons.

- Salt saturation of the aqueous phase with sodium chloride to improve phase separation and yield.

This method yields methyl 4-(aminomethyl)benzoate with excellent yields above 85%, often reaching 88% or higher.

Functional Group Transformation via Bromination and Substitution

A related synthetic route involves preparing intermediates such as methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which can be transformed into aminomethyl derivatives:

- Benzylation of methyl 5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and catalyst in a polar solvent.

- Bromination of the acetyl group using suitable brominating agents and acid catalysts to yield bromoacetyl derivatives.

- Subsequent nucleophilic substitution of the bromoacetyl group with amines to introduce the aminomethyl functionality.

This multi-step process allows for selective functionalization of the aromatic ring and side chains, facilitating the preparation of methyl 5-(aminomethyl)-2-hydroxybenzoate derivatives.

Reduction and Salt Formation

Reduction of acylated intermediates followed by salt formation is another key step:

- Use of sodium borohydride in methanol at low temperatures (0–5 °C) to reduce keto or bromoacetyl groups to aminomethyl groups.

- Isolation of the free base followed by treatment with hydrochloric acid to form the hydrochloride salt.

- Crystallization and drying under reduced pressure at moderate temperatures (50–60 °C) yield the hydrochloride salt as stable crystalline solids.

For example, similar procedures applied to benzofuran derivatives yielded hydrochloride salts in high purity and yields around 80–90%.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol, HCl | Reflux | Acidic | >85 | Esterification of aminomethylbenzoic acid |

| pH Adjustment & Extraction | KOH or NaOH (4–6%), NaCl saturation | 5 to 10 | 4–9 | 88+ | Optimizes extraction into organic phase |

| Benzylation | Benzyl chloride, base, catalyst, polar solvent | Ambient | Neutral | N/A | Protects hydroxyl group |

| Bromination | Brominating agent, acid catalyst | Ambient | Acidic | N/A | Introduces bromoacetyl group |

| Reduction | Sodium borohydride in methanol | 0–5 | Neutral | ~80 | Converts bromoacetyl to aminomethyl group |

| Salt Formation | HCl aqueous solution | Reflux, then 0–5 | Acidic | 85–90 | Forms stable hydrochloride salt |

Research Findings and Optimization Notes

- Temperature control during pH adjustment and extraction is critical to maximize yield and purity.

- The use of sodium chloride saturation in the aqueous phase improves phase separation and recovery of the ester product.

- Benzyl protection of the phenolic hydroxyl group prevents side reactions during bromination and substitution steps.

- Reduction with sodium borohydride is efficient at low temperatures to avoid over-reduction or decomposition.

- Crystallization of the hydrochloride salt under controlled temperature conditions ensures high purity and stability.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Halogenated compounds, nitro derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride has shown promise in several pharmacological areas:

- Antiviral Activity : Research indicates that derivatives of aminomethyl compounds exhibit antiviral properties. For example, studies have focused on optimizing salicylamide derivatives for their efficacy against human adenoviruses (HAdVs). Compounds similar to methyl 5-(aminomethyl)-2-hydroxybenzoate have been evaluated for their ability to inhibit viral infections, showcasing potential as antiviral agents .

- Anti-inflammatory Properties : The compound's structure suggests it may possess anti-inflammatory effects due to the presence of hydroxyl and amino groups. Such properties are critical in developing treatments for conditions like arthritis and other inflammatory diseases, where modulation of inflammatory pathways is beneficial .

- Analgesic Effects : Similar compounds in the salicylate family are known for their analgesic properties. This compound could potentially be developed into topical formulations for pain relief, akin to methyl salicylate .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions. The following table summarizes key synthesis methods and yields:

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Method A | DMSO, tBuOK | 53 | Involves stirring phenolic compounds with dimethyl sulfate. |

| Method B | Hydrolysis | Variable | Hydrolysis of corresponding esters yields the target compound. |

The compound's physical properties include a melting point range of 95-99 °C and a boiling point around 319 °C at atmospheric pressure .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound:

- Case Study on Antiviral Efficacy : A study published in a peer-reviewed journal highlighted that derivatives of this compound demonstrated significant antiviral activity against HAdV, with IC50 values indicating potent inhibition of viral replication .

- Safety Profile Assessment : Toxicological evaluations suggest that while the compound exhibits therapeutic potential, careful consideration of dosage is necessary to avoid cytotoxic effects observed in higher concentrations .

Wirkmechanismus

The mechanism by which Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The molecular pathways involved can vary widely based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Methyl 5-(Aminomethyl)-2-Chlorobenzoate Hydrochloride (CAS 90942-47-5)

- Structure : Replaces the hydroxy group (C2) with chlorine.

- Molecular Weight : 234.07 g/mol.

- Key Differences: The chloro substituent increases lipophilicity (logP ~1.2 vs. This compound is used in protease inhibitor research .

- Similarity Score : 0.94 (structural similarity to the target compound) .

Methyl 5-Chloro-2-Hydroxybenzoate (CAS 4068-78-4)

- Structure: Lacks the aminomethyl group at C5 but retains the C2 hydroxy and C5 chloro substituents.

- Molecular Weight : 186.59 g/mol.

- Key Differences: Absence of the aminomethyl group limits its utility in targeted drug delivery but makes it a precursor in non-steroidal anti-inflammatory drug (NSAID) synthesis .

Heterocyclic and Furan/Pyrazine Derivatives

Methyl 5-(Aminomethyl)Furan-2-Carboxylate Hydrochloride (CAS 160938-84-1)

- Structure : Replaces the benzoate core with a furan ring.

- Molecular Weight : 191.61 g/mol.

- Key Differences : The furan oxygen introduces electron-withdrawing effects, altering reactivity. Used in antiviral and antibacterial agent development due to improved metabolic stability .

- Similarity Score : 0.89 (lower due to heterocyclic substitution) .

Methyl 5-(Aminomethyl)Pyrazine-2-Carboxylate Hydrochloride (CAS 70470-95-0)

Substituent Position and Complexity

4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride (CAS 1909306-16-6)

- Structure: Methyl group at C2 and aminomethyl at C4 (vs. C5 in the target compound).

- Molecular Weight : 201.65 g/mol.

- Key Differences : Positional isomerism reduces steric hindrance, improving binding to enzymes like decarboxylases. Widely used in agrochemical intermediates .

Methyl 5-[2-[Benzyl(tert-Butyl)Amino]Acetyl]-2-Hydroxybenzoate Hydrochloride (CAS 27475-26-9)

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Applications |

|---|---|---|---|---|

| Target Compound | 215.64 | C2-OH, C5-NH₂CH₃ | 1.00 | Drug intermediates, enzyme inhibitors |

| Methyl 5-(aminomethyl)-2-chlorobenzoate HCl | 234.07 | C2-Cl, C5-NH₂CH₃ | 0.94 | Protease inhibitors |

| Methyl 5-chloro-2-hydroxybenzoate | 186.59 | C2-OH, C5-Cl | 0.85 | NSAID precursors |

| Methyl 5-(aminomethyl)furan-2-carboxylate HCl | 191.61 | Furan core, C5-NH₂CH₃ | 0.89 | Antivirals, antibacterials |

| 4-(Aminomethyl)-2-methylbenzoic acid HCl | 201.65 | C2-CH₃, C4-NH₂CH₃ | N/A | Agrochemicals, material science |

Key Research Findings

- Bioactivity : The hydroxy group in the target compound enhances binding to metalloenzymes (e.g., angiotensin-converting enzyme) compared to chloro analogs .

- Solubility: Hydrochloride salts of aminomethyl-substituted compounds exhibit >50 mg/mL solubility in water, critical for injectable formulations .

- Thermal Stability : Benzoate derivatives with electron-withdrawing groups (e.g., Cl) show higher thermal stability (decomposition >200°C) than furan analogs (~180°C) .

Biologische Aktivität

Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by the presence of an aminomethyl group and a hydroxyl group on the aromatic ring. These functional groups are pivotal in enhancing the compound's reactivity and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyl group enhances its binding affinity, potentially leading to therapeutic effects in various disease models.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling processes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in substituents on the aromatic ring significantly affect the biological activity of this compound. For instance, the presence of hydroxyl and amino groups enhances its antibacterial and anticancer properties compared to analogs lacking these functionalities .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | Varies | Anticancer, Antibacterial |

| Methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride | Higher | Less active |

| Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride | Moderate | Antibacterial |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Antibacterial Activity

The compound has demonstrated antibacterial effects against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. The minimum inhibitory concentration (MIC) values suggest strong efficacy against strains like Enterococcus faecalis .

Antiviral Activity

Preliminary studies suggest potential antiviral activity against herpes simplex virus type 1 (HSV-1), with specific analogs showing good affinity for viral enzymes involved in replication . However, further research is needed to establish definitive antiviral mechanisms.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7), revealing an IC50 value of approximately 3.1 µM, indicating potent antiproliferative activity .

- Antibacterial Testing : In another study, this compound was tested against various bacterial strains, demonstrating an MIC of 8 µM against E. faecalis, showcasing its potential as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as condensation of methyl acetoacetate with an amine precursor, followed by hydrolysis and salt formation. For example, a similar compound, Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, is synthesized via condensation with amines under controlled temperatures (e.g., 40°C for 3 hours or −20°C overnight), followed by purification using HPLC . Key parameters include pH control during hydrolysis and solvent selection (e.g., ethanol or dichloromethane) to enhance solubility and minimize side reactions. Yield optimization requires monitoring reaction progress via LCMS and adjusting stoichiometric ratios .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

Use a combination of analytical techniques:

- X-ray crystallography for absolute stereochemical determination, as demonstrated for structurally related methyl benzoate derivatives .

- HPLC with UV detection (e.g., C18 column at 254 nm) to assess purity (>98% as per industrial standards) .

- NMR spectroscopy (¹H/¹³C) to verify the presence of the aminomethyl group (δ ~2.8–3.2 ppm for –CH2NH2) and ester carbonyl (δ ~170 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How do structural modifications in analogs affect bioactivity, and how can contradictory data be resolved?

Structural analogs with variations in substituents (e.g., fluoro, nitro, or methyl groups) exhibit divergent binding affinities to enzymatic targets. For example, replacing the hydroxyl group with a methoxy group in related compounds reduces hydrogen-bonding capacity, altering receptor interactions . Contradictions in bioactivity data (e.g., IC50 variability) can arise from differences in assay conditions (e.g., pH, temperature) or impurities. Resolve discrepancies by:

- Cross-validating results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays).

- Comparing with structurally characterized analogs (e.g., Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride, which shares a similar scaffold but differs in substituent effects) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking and MD simulations are effective for predicting binding modes. For instance:

- Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s hydroxybenzoate moiety for hydrogen bonding .

- Validate predictions with experimental data from SPR or ITC to quantify binding constants (KD) .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Conduct accelerated stability studies:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24–72 hours. Monitor degradation products via LCMS .

- Thermogravimetric analysis (TGA) to assess thermal stability, noting decomposition temperatures (>150°C for similar hydrochloride salts) .

Methodological Considerations

Q. What strategies improve selectivity in biological assays to avoid off-target effects?

- Use isothermal titration calorimetry (ITC) to distinguish between specific and nonspecific binding .

- Design competitive inhibition assays with structural analogs (e.g., 5-Fluoro-2-methylphenylboronic acid) to identify critical functional groups .

Q. How can synthetic byproducts be minimized during large-scale production?

Optimize reaction conditions using Design of Experiments (DoE) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.